N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide
Description
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide is a chemical compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring
Properties
IUPAC Name |
N-[(1-hydroxy-3-oxoinden-2-yl)methylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-2-11(15)14-7-10-12(16)8-5-3-4-6-9(8)13(10)17/h3-7,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUXVZBOKZVSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=CC1=C(C2=CC=CC=C2C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide typically involves the reaction of indane-1,3-dione with appropriate reagents under controlled conditions. One common method involves the nucleophilic addition of an alkyl acetate to dialkyl phthalate under basic conditions, leading to the formation of the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion . This intermediate can then be further reacted with propanamide to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indene derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted indene derivatives .
Scientific Research Applications
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including dyes, photoinitiators, and chromophores.
Materials Science: The compound is used in the development of materials for electronic and photonic applications, such as organic solar cells and non-linear optical devices.
Mechanism of Action
The mechanism of action of N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions. It may also interact with biological targets, such as enzymes and receptors, to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide can be compared with other similar compounds, such as:
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Indanone: Another indene derivative with applications in medicinal chemistry and materials science.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile building block for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
